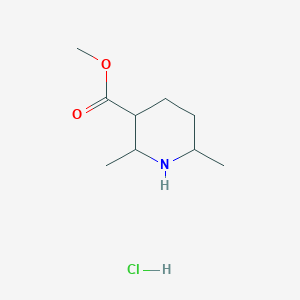

Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

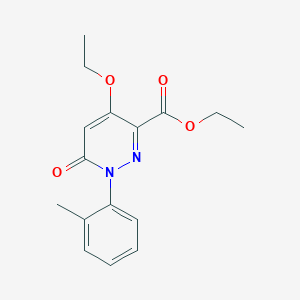

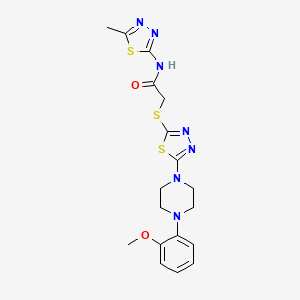

“Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride” is a versatile chemical compound used in various scientific research applications. It is used in organic synthesis and medicinal chemistry . The CAS number for this compound is 1955540-88-1 .

Molecular Structure Analysis

The molecular formula for “Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride” is C9H18ClNO2, and it has a molecular weight of 207.70 .Aplicaciones Científicas De Investigación

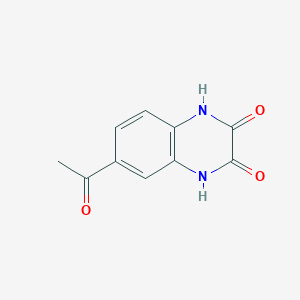

Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones

Ultraviolet irradiation of various 2-aminopyridines and 2-pyridones, including related methyl derivatives, results in the formation of 1,4-dimers. This process highlights the potential of these compounds in photochemical synthesis and the study of unusual chemical and physical properties of the resultant dimers (Taylor & Kan, 1963).

Molecular Structure, Hydrogen Bonding, Basicity, and Spectroscopic Properties

The study of N,N′-dimethylpiperazine betaines and their hydrohalides provides insights into hydrogen bonding, basicity, and spectroscopic properties, offering a foundation for understanding similar structures and their applications in various scientific domains (Dega-Szafran et al., 2002).

Reversible Blocking of Amino Groups

The reversible blocking of amino groups using maleic anhydride and its derivatives, including those with introduced methyl groups, demonstrates the utility of these compounds in protein chemistry and enzymatic studies (Dixon & Perham, 1968).

Rapid Esterification and Large-Ring Lactonization

A method involving carboxylic 2,4,6-trichlorobenzoic anhydrides for rapid and mild esterification, as well as the synthesis of large-ring lactones, underscores the synthetic versatility of methylpiperidine derivatives in organic synthesis (Inanaga et al., 1979).

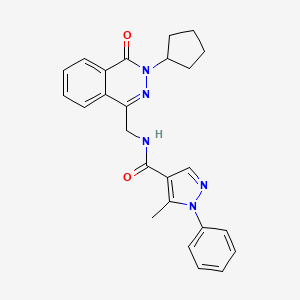

Chiral Building Blocks for Piperidine-Related Alkaloids

The development of C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids demonstrates the compound's potential in the synthesis of complex natural products and medicinal chemistry (Takahata et al., 2002).

Propiedades

IUPAC Name |

methyl 2,6-dimethylpiperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6-4-5-8(7(2)10-6)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMOCGYSZKELKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(N1)C)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2727858.png)

![N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2727867.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2727868.png)

![2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile](/img/structure/B2727871.png)

![Ethyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2727874.png)